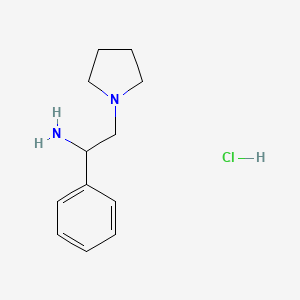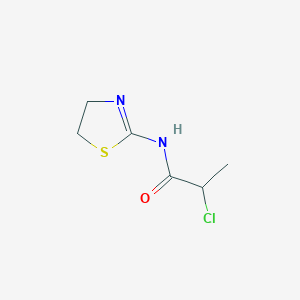
4-(3-Methoxypropylcarbamoyl)phenylboronic acid
Overview
Description
4-(3-Methoxypropylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H16BNO4 and a molecular weight of 237.06 g/mol This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-methoxypropylcarbamoyl group
Mechanism of Action
Target of Action
It is used as a reactant or reagent in the preparation of trisubstituted β-carboline derivatives . These derivatives are known to inhibit PIM kinases , which are a group of enzymes involved in cell survival, proliferation, differentiation, and apoptosis .
Mode of Action
As a boronic acid derivative, it likely participates in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound’s boronic acid group can form a stable complex with a palladium catalyst, enabling the transfer of the organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the synthesis of trisubstituted β-carboline derivatives . These derivatives are known to inhibit PIM kinases , which play a role in several biochemical pathways, including those related to cell growth, survival, and apoptosis .
Pharmacokinetics
The compound’s physicochemical properties, such as its melting point (130-133℃), density (118±01 g/cm3), and pKa (811±016), may influence its pharmacokinetic behavior .
Result of Action
Its role in the synthesis of trisubstituted β-carboline derivatives suggests it may indirectly contribute to the inhibition of pim kinases . This could potentially lead to effects on cell growth, survival, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of a palladium catalyst may affect its participation in suzuki-miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 4-(3-Methoxypropylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-methoxypropylamine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3-Methoxypropylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This compound can participate in Suzuki coupling reactions, where it reacts with halides (e.g., bromides or iodides) in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxypropylcarbamoyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted carbamoyl derivatives.
Scientific Research Applications
4-(3-Methoxypropylcarbamoyl)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of trisubstituted β-carboline derivatives, which are investigated as inhibitors of PIM kinases for treating cancers.
Organic Synthesis: The compound is employed in Suzuki coupling reactions to construct complex organic molecules with specific functionalities.
Material Science: It can be used in the preparation of boron-containing polymers and materials with unique properties.
Comparison with Similar Compounds
4-(3-Methoxypropylcarbamoyl)phenylboronic acid can be compared with other boronic acid derivatives such as:
4-Methoxycarbonylphenylboronic acid: This compound has a methoxycarbonyl group instead of a methoxypropylcarbamoyl group.
3-Methoxyphenylboronic acid: This derivative has a methoxy group directly attached to the phenyl ring.
Properties
IUPAC Name |
[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBRVOOLKNOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657067 | |
| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-85-5 | |
| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


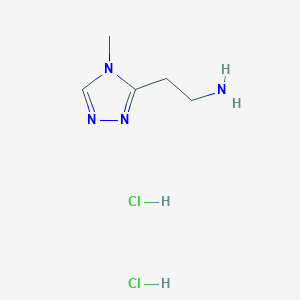
![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)
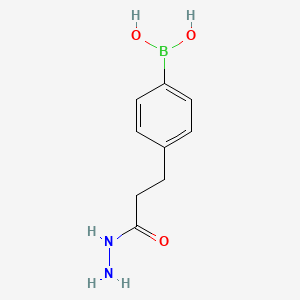
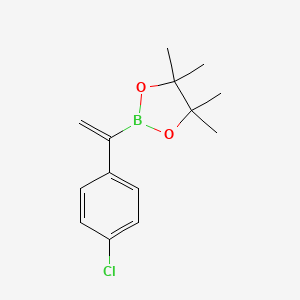
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)

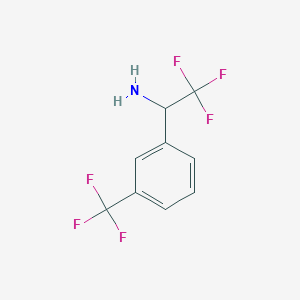

![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)
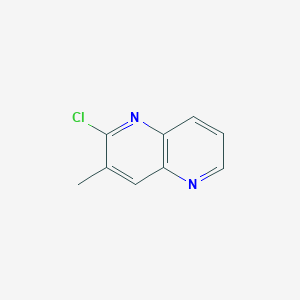
![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)
